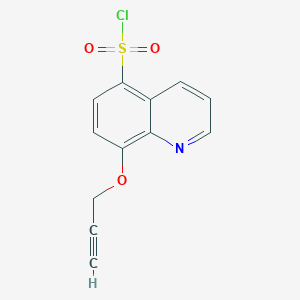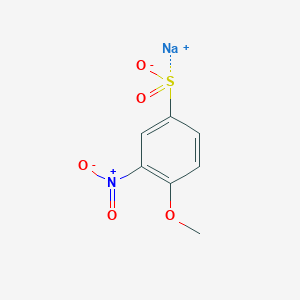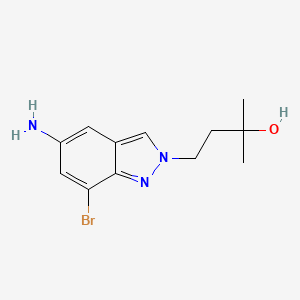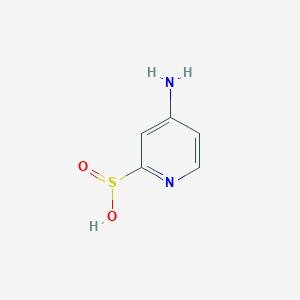
4-Aminopyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopyridine-2-sulfinic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a derivative of 4-aminopyridine, which is known for its ability to enhance neural transmission by blocking potassium channels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2-sulfinic acid typically involves the sulfonation of 4-aminopyridine. One common method includes the reaction of 4-aminopyridine with sulfur dioxide and an oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfhydryl group.
Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfhydryl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Aminopyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on neural transmission and its ability to modulate ion channels.
Medicine: Research is ongoing to explore its potential in treating neurological disorders, such as multiple sclerosis and epilepsy.
Industry: It can be used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The primary mechanism of action of 4-aminopyridine-2-sulfinic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potential in neurons, leading to increased neurotransmitter release and enhanced neuronal signaling. The compound’s effects on neural transmission make it a valuable tool in neuroscience research.
Comparison with Similar Compounds
4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve conduction.
2-Aminopyridine:
3-Aminopyridine: Studied for its effects on neural transmission and potential therapeutic uses.
Uniqueness: 4-Aminopyridine-2-sulfinic acid stands out due to its unique sulfinic acid group, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-aminopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H2,6,7)(H,8,9) |
InChI Key |
DCBHEWUTSHBACA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
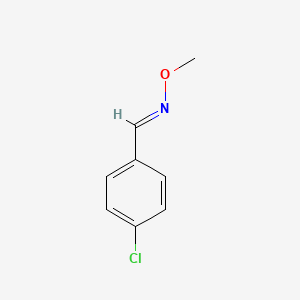
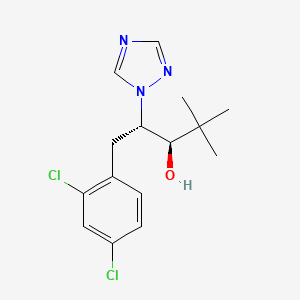
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
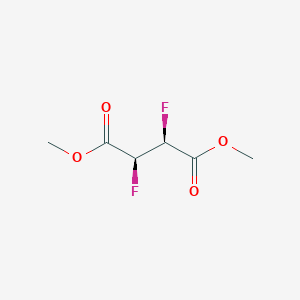
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)


